4-(4-(Trifluoromethoxy)phenoxy)benzoic acid
Overview
Description
4-(4-(Trifluoromethoxy)phenoxy)benzoic acid is a chemical compound with a molecular weight of 298.22 . It is a substituted benzoic acid used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C14H9F3O4/c15-14(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19) .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
4-(4-(Trifluoromethoxy)phenoxy)benzoic acid and its derivatives have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase. These compounds have been applied in living cells, offering a useful tool for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Enzymatic Oxidative Polymerization
The compound has been involved in the enzymatic oxidative polymerization process. A related derivative, 4-(4-hydroxybenzylideneamino)benzoic acid, has been used with horseradish peroxidase enzyme and hydrogen peroxide as an oxidizer. This process produces polymers with high thermal stability and distinct electronic properties, applicable in various advanced technological fields (Kumbul et al., 2015).
Liquid Crystal Synthesis
Another application is in the synthesis of liquid crystal intermediates. Derivatives of this compound have been synthesized and characterized, indicating their utility in the creation of ferroelectric and antiferroelectric liquid crystals (Qing, 2000).
Antioxidation Activity
Research has shown that resins with phenolic derivatives of this compound demonstrate high inhibition ability against the generation of hydroperoxide, acting as radical scavengers. This property is particularly relevant in the field of applied polymer science and materials engineering (Nonaka et al., 2005).
Structural and Reaction Studies
The structure of hydroxybenzoic acids and their reactions with radicals have been a subject of study using density functional theory methods. These studies provide valuable insights into the chemical behavior of such compounds, including those related to this compound, in reaction with various radicals (Nsangou et al., 2008).
Polyketone Synthesis
This compound is instrumental in the synthesis of high molecular weight linear polyketones in superacid solvents, such as trifluoromethanesulphonic acid. The process achieves high para-selectivity and produces crystalline polyketones with high melting points, which have applications in advanced material sciences (Colquhoun & Lewis, 1988).
Biotechnological Applications
This compound derivatives have been synthesized from phenol and CO2 using Carboxylase enzyme. This represents a pioneering biotechnological application, showcasing the potential of such compounds in environmentally friendly synthesis processes (Aresta et al., 1998).
EP1 Receptor Selective Antagonists
Derivatives of this compound have been discovered as functional PGE2 antagonists selective for the EP1 receptor subtype. This has implications in the field of medicinal chemistry, specifically in the development of new drugs (Naganawa et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets due to their unique chemical properties . The trifluoromethoxy group in the compound could potentially influence its interaction with these targets.
Biochemical Pathways
It is known that trifluoromethylbenzenes can participate in various biochemical reactions .
Pharmacokinetics
The compound’s physical properties such as its melting point (150-154°c), boiling point (203°c), and solubility in organic solvents like chloroform and methanol could potentially influence its pharmacokinetic behavior.
Result of Action
It is known that trifluoromethylbenzenes can have various biological effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of 4-(4-(Trifluoromethoxy)phenoxy)benzoic acid could potentially be influenced by various environmental factors. For instance, its stability at room temperature and its solubility in organic solvents could influence its behavior in different environments .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRADXIXLIBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719125 | |
Record name | 4-[4-(Trifluoromethoxy)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617245-31-5 | |
Record name | 4-[4-(Trifluoromethoxy)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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